3,4-Dinitro-1,2,5-oxadiazole
Overview
Description
3,4-Dinitro-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitro-1,2,5-oxadiazole typically involves the nitration of 1,2,5-oxadiazole derivatives. One common method includes the reaction of 1,2,5-oxadiazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction conditions, including temperature and concentration of the nitrating agent, are crucial to ensure the selective nitration at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of advanced nitrating agents and catalysts can also improve yield and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dinitro-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,4-diamino-1,2,5-oxadiazole.
Substitution: Formation of various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dinitro-1,2,5-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dinitro-1,2,5-oxadiazole involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or initiate energetic reactions. The specific pathways and targets depend on the application, such as enzyme inhibition in biological systems or rapid decomposition in energetic materials .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different substitution patterns and properties.
1,3,4-Oxadiazole: Known for its biological activities and use in drug development.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness: Its high nitrogen content and stability make it particularly valuable in the field of energetic materials .
Properties
IUPAC Name |
3,4-dinitro-1,2,5-oxadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N4O5/c7-5(8)1-2(6(9)10)4-11-3-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJCKNUNZABDBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570085 | |
Record name | 3,4-Dinitro-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155438-30-5 | |
Record name | 3,4-Dinitro-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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